7-((2-chloro-6-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
7-((2-chloro-6-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a 2-chloro-6-fluorobenzylthio substituent at the 7-position and a methyl group at the 3-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary target of the compound 7-((2-chloro-6-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell proliferation . The compound shows superior cytotoxic activities against various cell lines .
Biochemical Pathways
The compound’s action primarily affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This results in the inhibition of cell proliferation, which is a key factor in the growth and spread of cancer cells .
Pharmacokinetics
These properties are crucial for the compound’s bioavailability and its ability to reach its target in the body .
Result of Action
The result of the compound’s action is a significant inhibition of cell proliferation . This is achieved through the disruption of the cell cycle, leading to cell cycle arrest . The compound has shown superior cytotoxic activities against various cell lines, indicating its potential effectiveness as a cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2-chloro-6-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound.
Formation of the Pyrimidine Ring: The pyrimidine ring is then formed by reacting the triazole intermediate with a suitable amidine or guanidine derivative.
Introduction of the 2-chloro-6-fluorobenzylthio Group:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput synthesis techniques, such as solution-phase parallel synthesis, and the application of advanced purification methods, such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-((2-chloro-6-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chloro-6-fluorobenzylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 7-((2-chloro-6-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound has shown potential as an anti-inflammatory agent. It has been studied for its ability to inhibit the expression and activity of various inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-α . Additionally, it has been investigated for its antimicrobial properties against a range of bacterial and fungal pathogens .
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of active ingredients for various applications.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3’,5’-bis(trifluoromethyl)phenyl)carboxamide: This compound is also a pyrimidine derivative with anti-inflammatory properties.
3-(3-chlorophenyl)-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Another triazolopyrimidine derivative with antimicrobial effects.
Uniqueness
7-((2-chloro-6-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a triazole and pyrimidine ring system, along with the 2-chloro-6-fluorobenzylthio group, makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-methyltriazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN5S/c1-19-11-10(17-18-19)12(16-6-15-11)20-5-7-8(13)3-2-4-9(7)14/h2-4,6H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOPRHXSCQEOTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC3=C(C=CC=C3Cl)F)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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